The compound 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one is an organic molecule characterized by its complex structure, which includes an indole ring system and a tert-butylphenoxy substituent. It belongs to the class of indole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 320.42 g/mol. The presence of both an amine and an indole moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The specific reaction pathways depend on the substituents and the conditions employed.
Indole derivatives are widely recognized for their biological activity, including:
The specific biological activities of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one would require empirical studies to elucidate its pharmacological profile.
The synthesis of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one can involve several steps:
These methods may vary based on the desired purity and yield of the final product.
The potential applications of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one include:
Interaction studies involving this compound could focus on:
Such studies are critical for determining the bioavailability and efficacy of the compound in biological systems.
Similar compounds to 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Indomethacin | Indole ring, carboxylic acid | Anti-inflammatory |
| Melatonin | Indole ring, methoxy group | Regulates circadian rhythms |
| 5-Methoxytryptamine | Indole ring, methoxy group | Neurotransmitter role |
Uniqueness of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one:
This compound uniquely combines a tert-butylphenoxy group with an aniline moiety attached to a methyl-substituted indole core, potentially enhancing its solubility and bioactivity compared to other simpler indole derivatives. Its specific interactions and biological effects would need to be characterized through further research to establish its distinct advantages over similar compounds.